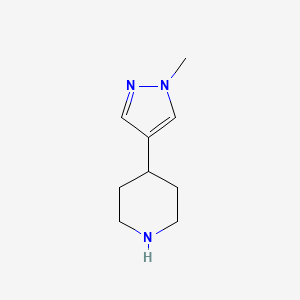

4-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDLSNKWDQBFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine and its Hydrochloride Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(1-methyl-1H-pyrazol-4-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and conclude with the preparation of its hydrochloride salt for improved handling and bioavailability.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The confluence of pyrazole and piperidine rings in a single molecule creates a scaffold of significant interest in drug discovery. The piperidine moiety offers a saturated, basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The pyrazole ring, an aromatic heterocycle, provides a rigid core with tunable electronic properties and opportunities for diverse functionalization. Consequently, derivatives of this compound are explored for their potential in treating a range of conditions, from neurological disorders to infectious diseases[1]. This guide aims to equip researchers with the practical knowledge to synthesize this important intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most common and robust strategies involve either constructing the pyrazole ring onto a pre-existing piperidine core or coupling the two pre-formed heterocyclic systems. Here, we will focus on a widely applicable and reliable method: the construction of the pyrazole ring from a piperidine-derived precursor. This approach generally involves the following key stages:

-

Preparation of a Piperidine-Based β-Ketoester : Starting with a commercially available and protected piperidine derivative to ensure regioselectivity in subsequent reactions.

-

Formation of a β-Enamino Diketone : Activation of the β-ketoester to facilitate cyclization.

-

Pyrazole Ring Cyclization : Reaction with methylhydrazine to form the desired 1-methylpyrazole ring.

-

Deprotection of the Piperidine Nitrogen : Removal of the protecting group to yield the final free base.

-

Formation of the Hydrochloride Salt : Conversion of the free base to its more stable and soluble hydrochloride salt.

This multi-step process is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound and its hydrochloride salt.

Part 1: Synthesis of the Free Base

Step 1: Synthesis of tert-butyl this compound-1-carboxylate (Boc-Protected Intermediate)

A common and effective route to the core structure involves a multi-step sequence starting from N-Boc-piperidine-4-carboxylic acid. This method builds the pyrazole ring onto the piperidine framework.

Reaction Scheme:

Caption: Synthetic route to the Boc-protected pyrazole-piperidine intermediate.

Detailed Experimental Protocol:

-

Preparation of the β-Ketoester: N-Boc protected piperidine-4-carboxylic acid is first converted to the corresponding β-keto ester. This is typically achieved by reaction with Meldrum's acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-dimethylaminopyridine (DMAP), followed by methanolysis[2][3].

-

Formation of the β-Enamino Diketone: The resulting β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction forms a β-enamino diketone, which is a key precursor for the pyrazole ring synthesis[4].

-

Pyrazole Ring Cyclization: The crude β-enamino diketone is dissolved in a suitable solvent, such as ethanol, and treated with methylhydrazine. The reaction mixture is stirred, typically at room temperature, to facilitate the cyclization and formation of the 1-methyl-pyrazole ring. This reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A reaction of a similar β-enamino diketone with methylhydrazine has been reported to provide the corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate in a 51% yield[2][3].

-

Purification: The resulting Boc-protected this compound is then purified, typically by column chromatography on silica gel, to isolate the desired product from any side products or unreacted starting materials[5].

Step 2: Deprotection to Yield this compound

The final step in the synthesis of the free base is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Detailed Experimental Protocol:

-

Reaction Conditions: The Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dichloromethane. A strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or methanol), is added to the solution. The reaction is usually stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acid. The residue is then typically neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, and the free base product is extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the final product, this compound.

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| Boc-Protection | Di-tert-butyl dicarbonate | Dichloromethane | Room Temp. | >95% |

| Pyrazole Formation | Methylhydrazine | Ethanol | Room Temp. | 50-70%[2][3] |

| Boc-Deprotection | HCl in Dioxane or TFA | Dichloromethane | Room Temp. | >90% |

Part 2: Synthesis of the Hydrochloride Salt

For ease of handling, improved stability, and better aqueous solubility, the free base is often converted to its hydrochloride salt.

Detailed Experimental Protocol:

-

Salt Formation: The purified this compound free base is dissolved in a minimal amount of a suitable solvent, such as methanol or isopropanol[6]. A saturated solution of hydrogen chloride in an appropriate solvent (e.g., methanol or diethyl ether) is then added dropwise to the stirred solution[6].

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. The mixture may be cooled to enhance precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield this compound hydrochloride as a stable, crystalline solid[1][6].

Alternative Synthetic Strategies

While the above-described method is robust, other strategies are also employed in the synthesis of similar compounds and are worth noting for their potential applicability.

-

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction can be used to form the C-C bond between the pyrazole and piperidine rings[7][8][9][10]. This approach would involve coupling a suitable boronic acid or ester derivative of one ring with a halide derivative of the other. For instance, a 4-halopyrazole could be coupled with a piperidine-4-boronic acid derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles[9][10].

-

Nucleophilic Aromatic Substitution and Reduction: Another strategy involves the nucleophilic aromatic substitution of a pyrazole onto a 4-halopyridine, followed by the reduction of the pyridine ring to a piperidine[11]. The reduction step can be challenging and may require high pressure and specific catalysts[11].

Conclusion

The synthesis of this compound and its hydrochloride salt is a multi-step process that can be achieved through several reliable synthetic routes. The strategy of building the pyrazole ring onto a protected piperidine core offers a versatile and commonly employed approach. Careful control of reaction conditions and purification at each step are essential for obtaining the final product in high purity and yield. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

Scientific Reports. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

- Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

-

Organic Syntheses. (2010). A General, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Nitroolefins. Organic Syntheses, 87, 203. Available at: [Link]

-

Kaunas University of Technology ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

-

ResearchGate. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available at: [Link]

-

PubChemLite. This compound hydrochloride (C9H15N3). Available at: [Link]

-

Biblioteka Nauki. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Organic & Biomolecular Chemistry (RSC Publishing). (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

-

Autechaux. (2023). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

-

National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

Sources

- 1. Buy 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride [smolecule.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide to the Chemical Properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both piperidine and pyrazole moieties in numerous pharmacologically active agents.[1][2] While publicly available data on this specific molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its scientific exploration. We will delve into its structural attributes, a proposed synthetic pathway with detailed protocols, predicted spectral data for characterization, and its potential applications, grounded in the known bioactivities of related compounds.

Introduction and Significance

The fusion of a piperidine ring with a pyrazole nucleus creates a molecular scaffold with significant potential in drug development. The piperidine moiety, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals.[3] Its conformational flexibility and basic nitrogen atom are key for interacting with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a "privileged scaffold," known to impart a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

The specific compound, this compound, combines these two key pharmacophores. The substitution at the 4-position of the piperidine ring and the N1-methylation of the pyrazole are crucial design elements that modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This guide aims to serve as a foundational resource for scientists, providing both theoretical insights and practical, actionable protocols for the synthesis and study of this promising compound.

Physicochemical and Structural Properties

Understanding the core physicochemical properties of this compound is essential for its application in research. The key features are the basicity of the piperidine nitrogen and the overall polarity and solubility, which are influenced by both heterocyclic rings.

Structural Features:

-

Piperidine Ring: Adopts a stable chair conformation, similar to cyclohexane. The pyrazole substituent at the C4 position will preferentially occupy an equatorial position to minimize steric hindrance.

-

Piperidine Nitrogen: The lone pair of electrons on the secondary amine makes it a key site for hydrogen bonding and protonation, rendering the molecule basic.

-

Pyrazole Ring: A planar, aromatic system. The N1-methyl group prevents tautomerism, locking the structure. The electron density of the ring influences its interaction capabilities and reactivity.

Predicted Physicochemical Properties:

| Property | Predicted Value | Comments / Source |

| Molecular Formula | C₉H₁₅N₃ | (PubChem CID: 50988986) |

| Molecular Weight | 165.24 g/mol | (PubChem CID: 50988986) |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Estimated based on the typical pKa of piperidine's conjugate acid (~11.1-11.2).[5][6] The pyrazole substituent is not expected to significantly alter this. |

| XLogP3 | 0.8 | A measure of lipophilicity. This value suggests moderate water solubility. (PubChem CID: 50988986) |

| Boiling Point | Not available | Expected to be high due to the polar nature and hydrogen bonding capability of the piperidine NH group. |

| Melting Point | Not available | Likely to be a solid at room temperature, especially when isolated as a salt (e.g., hydrochloride). |

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The overall workflow involves the formation of an enaminone intermediate from N-Boc-4-piperidone, followed by cyclization with methylhydrazine to form the pyrazole ring, and concluding with the deprotection of the piperidine nitrogen.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxo-piperidine-1-carboxylate (Enaminone Intermediate)

-

Causality: This step transforms the ketone functionality of the piperidone into a more versatile enaminone, which is an excellent precursor for pyrazole synthesis. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as both the reactant and a water scavenger.

-

To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (5 mL per mmol of piperidone), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMFDMA.

-

The resulting crude enaminone is typically a viscous oil and can be carried forward to the next step without further purification.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Causality: This is a classic Knorr-type pyrazole synthesis. The reaction of the enaminone with methylhydrazine in an acidic medium like acetic acid facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring. Using a monosubstituted hydrazine like methylhydrazine can lead to regioisomers; however, literature on similar reactions suggests the desired isomer is often favored.[10]

-

Dissolve the crude enaminone intermediate from Step 1 in glacial acetic acid (5 mL per mmol).

-

Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor for the disappearance of the starting material by LC-MS.

-

After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Step 3: Synthesis of this compound (Final Product)

-

Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[7] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent efficiently cleave the Boc group to yield the free secondary amine.[7][11]

-

Dissolve the purified N-Boc protected product from Step 2 (1.0 eq) in dichloromethane (DCM) (10 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq).

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until TLC or LC-MS analysis confirms complete deprotection.[7]

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in a small amount of water and basify to pH > 10 with 1M NaOH.

-

Extract the product into DCM or another suitable organic solvent (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound, likely as an oil or low-melting solid.

Spectral Characterization

Accurate structural confirmation is paramount. Below are the predicted spectral characteristics for this compound based on data from analogous structures.[12][13][14][15][16]

Predicted NMR and MS Data:

| Analysis | Predicted Signals / Fragments | Rationale |

| ¹H NMR | δ ~7.5 (s, 1H, Pyrazole H3/H5), δ ~7.3 (s, 1H, Pyrazole H5/H3), δ ~3.8 (s, 3H, N-CH₃), δ ~3.1 (m, 2H, Piperidine H2/H6 axial), δ ~2.6 (m, 2H, Piperidine H2/H6 equatorial), δ ~2.5 (m, 1H, Piperidine H4), δ ~1.8-1.6 (m, 5H, Piperidine H3/H5 + NH) | Pyrazole protons will appear as singlets in the aromatic region. The N-methyl group will be a sharp singlet. Piperidine protons will show complex multiplets in the aliphatic region. The NH proton signal may be broad and its position is solvent-dependent. |

| ¹³C NMR | δ ~138 (Pyrazole C5), δ ~128 (Pyrazole C3), δ ~118 (Pyrazole C4), δ ~50 (Piperidine C2/C6), δ ~39 (N-CH₃), δ ~35 (Piperidine C4), δ ~32 (Piperidine C3/C5) | Chemical shifts are estimated based on substituent effects on pyrazole and piperidine rings.[15][17] |

| MS (ESI+) | m/z 166.13 [M+H]⁺ | The protonated molecular ion is expected to be the base peak in electrospray ionization. |

| MS/MS | Fragmentation of [M+H]⁺ | Expect characteristic fragmentation of the piperidine ring, such as α-cleavage adjacent to the nitrogen, leading to loss of ethylene or related fragments.[18][19] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperidine ring.

-

N-Alkylation/Acylation: The piperidine nitrogen can be readily alkylated, acylated, or sulfonylated using appropriate electrophiles (e.g., alkyl halides, acid chlorides, sulfonyl chlorides) under basic conditions. This provides a convenient handle for further chemical modification and library synthesis.

-

Pyrazole Ring Reactivity: The 1-methyl-1H-pyrazole ring is relatively electron-rich and generally stable to oxidation and reduction. Electrophilic substitution is possible but would likely occur at the C3 or C5 positions, which are already substituted in this scaffold.

-

Stability and Storage: The compound should be stable under standard laboratory conditions. As a free base, it is susceptible to absorbing atmospheric CO₂. For long-term storage, it is best kept as a salt (e.g., hydrochloride) under an inert atmosphere in a cool, dry place.

Potential Applications in Drug Discovery

The pyrazole-piperidine scaffold is a validated pharmacophore in modern drug discovery.[20][21] Derivatives have shown a wide array of biological activities, suggesting several promising research avenues for this compound:

-

Central Nervous System (CNS) Agents: Many piperidine and pyrazole derivatives exhibit activity at CNS targets. This scaffold could be explored for its potential as a ligand for dopamine, serotonin, or opioid receptors, or as an inhibitor of enzymes like monoamine oxidase (MAO).

-

Anti-inflammatory Agents: Pyrazole-containing compounds, most famously Celecoxib, are known COX-2 inhibitors.[1] This molecule could serve as a starting point for developing novel anti-inflammatory agents.

-

Anticancer Agents: Numerous kinase inhibitors incorporate pyrazole and piperidine motifs.[4] This compound could be used as a building block for the synthesis of inhibitors targeting kinases involved in cell proliferation and survival pathways.

Safety and Handling

As a heterocyclic amine, this compound should be handled with appropriate care. While specific toxicity data is not available, related compounds are known to be irritants.[22] Some heterocyclic amines can be mutagenic or carcinogenic, although this is more commonly associated with those formed at high temperatures in cooked meats.[23][24]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as chemical waste.[25]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its chemical properties. The proposed synthetic route is robust and relies on well-understood chemical transformations, offering a clear path to accessing this compound for research purposes. The predicted spectral data provides a benchmark for its characterization. With its promising structural features, this molecule is a compelling starting point for exploratory programs in CNS disorders, inflammation, and oncology.

References

-

Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Stepan, A. F., & Puleo, T. R. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. Available from: [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available from: [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available from: [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available from: [Link]

-

Drugs.com. (n.d.). Piperidine. Drugs.com. Available from: [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available from: [Link]

- Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 74(19), 7157-7163.

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available from: [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available from: [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available from: [Link]

-

O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]

- High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 38(11), 1591-1592.

-

IntechOpen. (n.d.). Heterocyclic Amines and Safety. IntechOpen. Available from: [Link]

-

Pathak, K. V., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

- Le, T. N., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(17), 10168-10176.

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available from: [Link]

-

Zhang, Y., et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. PubMed. Available from: [Link]

-

ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link]

-

ResearchGate. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available from: [Link]

- Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4235-4246.

-

Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]

-

ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

ResearchGate. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available from: [Link]

-

ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available from: [Link]

- Jeyaraman, R., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 555-561.

- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3228.

- Bassyouni, F. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Scientific Research, 5(2), 20-37.

- Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.

-

Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). Heterocyclic amine formation in meat. Wikipedia. Available from: [Link]

-

ResearchGate. (2023). One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. ResearchGate. Available from: [Link]

-

Al-Zaydi, K. M. (2015). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Available from: [Link]

- Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1169-1174.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. peptide.com [peptide.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. reddit.com [reddit.com]

- 12. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]

- 23. Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-4-yl)piperidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related, experimentally verified structures.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the saturated piperidine ring linked to the aromatic pyrazole moiety gives this compound distinct spectroscopic features. Understanding these features is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are based on standard laboratory practices. [1][2]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions at different m/z values.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, interpreted with expert insights, offer a solid foundation for researchers working with this compound. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link] [3][4][5][6][7]2. PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link] [8]3. Prabhala, P., Sutar, S. M., Manjunatha, M. R., Pawashe, G. M., Gupta, V. K., Naik, L., & Kalkhambkar, R. G. (2022). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Liquids, 360, 119520.

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [ouci.dntb.gov.ua]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound hydrochloride (C9H15N3) [pubchemlite.lcsb.uni.lu]

The Pyrazole-Piperidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, thereby exhibiting a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel pyrazole-piperidine derivatives, offering insights for researchers and professionals engaged in the pursuit of innovative therapeutics. The unique combination of the aromatic, electron-rich pyrazole ring and the flexible, basic piperidine moiety bestows upon this scaffold a distinctive set of physicochemical properties, rendering it a versatile building block in the design of targeted therapies. Pyrazole-containing compounds have a rich history in pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer drugs.[1] The incorporation of a piperidine ring often enhances pharmacokinetic properties, such as solubility and bioavailability, making the combined scaffold particularly attractive for drug development.

I. Anticancer Activity: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has identified the pyrazole-piperidine scaffold as a promising pharmacophore for the development of targeted therapies. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways that drive tumor growth and proliferation.[2]

A. Mechanism of Action: Inhibiting Kinase-Driven Proliferation

A primary mechanism by which pyrazole-piperidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Notably, pyrazole-piperidine compounds have been shown to target critical kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[4] By blocking the ATP-binding site of these kinases, these inhibitors can effectively halt the downstream signaling cascade that promotes cancer cell proliferation and survival.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-piperidine agent.

B. Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of pyrazole-piperidine derivatives. Key findings indicate that the nature and position of substituents on both the pyrazole and piperidine rings significantly influence activity. For instance, the introduction of bulky aromatic groups on the pyrazole ring can enhance binding affinity to the target kinase. Furthermore, modifications to the piperidine nitrogen, such as the addition of substituted aryl or heteroaryl moieties, have been shown to modulate both potency and selectivity.[2]

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazole-piperidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| PP-1 | A549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 |

| PP-2 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |

| PP-3 | HepG2 (Liver) | 1.937 | Doxorubicin | 3.832 |

| PP-4 | HCT116 (Colon) | 2.914 | Doxorubicin | 3.676 |

Data synthesized from multiple sources for illustrative purposes.[2]

D. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Test compounds (pyrazole-piperidine derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-piperidine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial mechanism of pyrazole-piperidine derivatives is often multifaceted. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and nucleotide synthesis, respectively.[9] Inhibition of these enzymes leads to the cessation of bacterial growth and, ultimately, cell death.

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial pyrazole-piperidine derivatives, SAR studies have revealed that the presence of specific substituents can significantly enhance potency. For example, the incorporation of halogen atoms or electron-withdrawing groups on the aromatic rings of the scaffold has been correlated with increased antibacterial activity.[10] The stereochemistry of the piperidine ring can also play a crucial role in the interaction with bacterial targets.

C. Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrazole-piperidine compounds against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| PP-5 | S. aureus | 62.5 | C. albicans | 2.9 |

| PP-6 | E. coli | 125 | A. niger | 7.8 |

| PP-7 | P. aeruginosa | 250 | - | - |

Data synthesized from multiple sources for illustrative purposes.[7][9]

D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-HIV Activity: Blocking Viral Entry

Pyrazole-piperidine derivatives have emerged as potent inhibitors of the human immunodeficiency virus (HIV), primarily by targeting the viral entry process.[11][12]

A. Mechanism of Action: CCR5 Co-receptor Antagonism

Many strains of HIV-1 utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor to gain entry into host T-cells.[13] Pyrazole-piperidine compounds can act as CCR5 antagonists, binding to the co-receptor and inducing a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it.[14] This blockade of the gp120-CCR5 interaction effectively prevents the fusion of the viral and cellular membranes, thus inhibiting viral entry. Some pyrazole-piperidine derivatives have also shown dual inhibition of both CCR5 and CXCR4, another key HIV co-receptor.[11]

Caption: Mechanism of HIV-1 entry inhibition by a pyrazole-piperidine CCR5 antagonist.

B. Structure-Activity Relationship (SAR) Insights

SAR studies of pyrazole-piperidine CCR5 antagonists have highlighted the importance of specific structural features. The pyrazole ring often serves as a key interaction point with the receptor, while the piperidine moiety and its substituents contribute to overall potency and pharmacokinetic properties.[14] For instance, the placement of an unsubstituted nitrogen atom in the pyrazole ring has been shown to be optimal for activity.[15]

C. Quantitative Anti-HIV Activity Data

| Compound ID | HIV-1 Strain | Assay | IC50 (µM) |

| PP-8 | BaL (R5) | MAGI | 0.025 |

| PP-9 | NL4-3 (X4) | MAGI | >100 |

| PP-10 | Dual-tropic | MAGI | 26.5 |

Data synthesized from multiple sources for illustrative purposes.[11][13]

D. Experimental Protocol: MAGI Assay for Anti-HIV Activity

The multinuclear activation of a galactosidase indicator (MAGI) assay is a cell-based assay used to quantify HIV-1 infection.[16][17]

Materials:

-

HeLa-CD4-LTR-β-gal cells (MAGI cells)

-

HIV-1 stocks

-

Complete culture medium

-

Test compounds

-

X-Gal staining solution

Procedure:

-

Cell Seeding: Seed MAGI cells in 96-well plates and incubate overnight.

-

Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours. Then, add a known amount of HIV-1 to each well.

-

Incubation: Incubate the plates for 48 hours to allow for viral entry, integration, and expression of the Tat protein.

-

Staining: Fix the cells and stain with X-Gal solution. The Tat protein produced by infected cells will activate the LTR-driven β-galactosidase reporter gene, leading to the production of a blue precipitate in infected cells.

-

Quantification: Count the number of blue cells (or syncytia) in each well.

-

Data Analysis: Calculate the percentage of inhibition of viral infection for each compound concentration and determine the IC50 value.

IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazole-piperidine scaffolds in the treatment of neurodegenerative diseases such as Alzheimer's disease.[13]

A. Mechanism of Action: Modulating Cholinesterase Activity

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[18][19] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

B. Structure-Activity Relationship (SAR) Insights

The SAR for AChE inhibition by pyrazole derivatives suggests that the nature of the substituents on the pyrazole ring and the linker to the piperidine moiety are critical for potent activity. Specific interactions with the active site of the enzyme, such as hydrogen bonding and π-π stacking, are crucial for effective inhibition.[19]

C. Quantitative Neuroprotective Activity Data

| Compound ID | Enzyme | IC50 (µM) |

| PP-11 | AChE | 0.040 |

| PP-12 | BuChE | >100 |

Data synthesized from multiple sources for illustrative purposes.[18]

D. Experimental Protocol: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and inhibition.[20][21][22]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

V. General Synthetic Strategies

The synthesis of pyrazole-piperidine scaffolds can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring followed by its linkage to a pre-existing piperidine moiety, or vice versa.[1][23][24]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciensage.info [sciensage.info]

- 11. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine Fragment: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Fragment

In the landscape of fragment-based drug discovery (FBDD), the identification and strategic utilization of "privileged" scaffolds are paramount. These are molecular frameworks that demonstrate the ability to interact with multiple biological targets, offering a robust starting point for the development of novel therapeutics. The 4-(1-methyl-1H-pyrazol-4-yl)piperidine core has emerged as one such valuable fragment. Its unique combination of a rigid, aromatic pyrazole ring and a flexible, saturated piperidine ring provides a three-dimensional architecture that is highly amenable to forming key interactions within protein binding pockets.

This guide, intended for drug discovery professionals, provides a deep dive into the utility of the this compound fragment. We will explore its fundamental physicochemical properties, synthetic accessibility, and its application in modern screening and lead optimization campaigns. By understanding the causality behind its effectiveness and the experimental workflows to validate its interactions, researchers can better leverage this scaffold to accelerate their drug discovery programs.

Core Attributes of the this compound Fragment

The efficacy of this fragment stems from the synergistic properties of its two core heterocyclic components. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its ability to modulate lipophilicity and solubility, while its conformational flexibility allows it to adapt to the steric demands of binding pockets.[1] The pyrazole moiety offers a five-membered aromatic ring with two adjacent nitrogen atoms, which can serve as both a hydrogen bond donor (at the N-1 position in an unsubstituted pyrazole) and a hydrogen bond acceptor (at the N-2 position).[2]

The N-methylation at the pyrazole N-1 position is a critical design choice. In unsymmetrically substituted pyrazoles, tautomerism can exist, leading to a mixture of isomers in solution.[2] N-methylation prevents this tautomerization, resulting in a single, defined chemical entity. This simplification is highly advantageous for establishing clear Structure-Activity Relationships (SAR) during fragment evolution, as any observed changes in activity can be more confidently attributed to specific modifications rather than shifts in tautomeric equilibrium.

Physicochemical Properties

The this compound fragment aligns well with the "Rule of Three," a set of guidelines used to define ideal fragments for FBDD.

| Property | Value | Significance in FBDD |

| Molecular Formula | C9H15N3 | Low complexity allows for straightforward synthetic elaboration. |

| Molecular Weight | 165.24 g/mol | Falls under the <300 Da guideline, ensuring access to a wide range of chemical space. |

| XlogP (Predicted) | ~0.3 - 0.8 | Balanced lipophilicity aids in aqueous solubility while allowing for membrane permeability.[3][4] |

| Hydrogen Bond Donors | 1 (piperidine NH) | Provides a key interaction point for anchoring within a protein binding site. |

| Hydrogen Bond Acceptors | 2 (pyrazole N2, piperidine N) | Offers multiple vectors for forming favorable interactions with the target. |

| Rotatable Bonds | 1 | Low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding. |

Data sourced from PubChem CID 50988986 and other related entries.[3][4][5]

The Strategic Role in Fragment-Based Drug Design (FBDD)

FBDD is a powerful methodology that begins with identifying low-molecular-weight fragments that bind weakly to a biological target.[6][7] These initial "hits" are then optimized and grown into potent, drug-like molecules. The this compound scaffold is an exemplary starting point for this process. Its inherent properties allow it to act as an "anchor," establishing a well-defined binding mode that can be elaborated upon. The process of evolving a fragment into a lead compound requires that the initial fragment maintains its binding mode as new functional groups are added to explore additional interactions with the protein.[8]

Figure 1: General workflow for Fragment-Based Drug Design (FBDD).

Synthesis and Chemical Derivatization

The synthetic tractability of a fragment is crucial for its utility in a drug discovery campaign.[9] The this compound core can be assembled through established synthetic routes, often involving the construction of the pyrazole ring onto a pre-existing piperidine derivative or vice-versa. For instance, a common approach involves the reaction of a piperidine-containing precursor with a hydrazine to form the pyrazole ring.[10][11]

The true power of this scaffold lies in its potential for derivatization, providing clear vectors for fragment evolution.

Figure 2: Key derivatization points on the scaffold.

-

Piperidine Nitrogen (R1): This is the most common and synthetically accessible point for modification. Amide bond formation, reductive amination, or alkylation can be used to introduce a wide variety of substituents, allowing for rapid exploration of the surrounding chemical space.

-

Pyrazole Ring (R2): Substitution on the pyrazole ring typically requires incorporating the desired functionality into the pyrazole-forming reagents. This allows for modulation of the electronic properties and hydrogen bonding capacity of the pyrazole core.

-

Piperidine Ring (R3): Introducing substituents directly onto the piperidine ring can provide more refined control over the scaffold's 3D conformation and vector projections.[12] This often necessitates starting with a pre-functionalized piperidine core.

Experimental Protocols for Fragment Screening and Validation

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection and characterization.[6][13] X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance (SPR) are the primary methods employed.[14][15]

Figure 3: Comparison of primary biophysical screening techniques.

Protocol 1: X-ray Crystallography for Structural Validation

X-ray crystallography provides unparalleled, high-resolution detail of how a fragment binds to its target, revealing the precise orientation, key interactions, and displaced solvent molecules.[16][17] This structural information is the cornerstone of rational, structure-based drug design.

Methodology: Crystal Soaking Experiment

Causality: Soaking is often preferred over co-crystallization for initial fragment screening because it uses a known, reproducible crystal form of the target protein (apo-form), increasing the likelihood of success.

-

Prepare Apo-Crystals: Grow high-quality crystals of the target protein under established conditions. This is often the bottleneck of the entire process.[18]

-

Prepare Soaking Solution: Dissolve this compound in a cryo-protectant-compatible buffer to a final concentration of 1-10 mM. The high concentration is necessary to overcome the fragment's weak affinity.

-

Soaking: Transfer the apo-crystals into the soaking solution. The incubation time can range from minutes to hours, allowing the fragment to diffuse into the crystal lattice and bind to the target protein.

-

Cryo-cooling: Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice crystal formation, which would destroy the crystal lattice.

-

Data Collection: Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[19]

-

Structure Determination: Process the diffraction data and solve the phase problem, often using the apo-structure as a molecular replacement model. The resulting electron density map should reveal the location and orientation of the bound fragment.[16]

Protocol 2: NMR Spectroscopy for Hit Identification

NMR spectroscopy is exceptionally powerful for detecting weak binding events in solution, making it ideal for primary fragment screening.[6] Both ligand-observed and protein-observed experiments can be utilized.

Methodology: Saturation Transfer Difference (STD) NMR

Causality: STD NMR is a ligand-observed technique that is highly sensitive and requires no isotopic labeling of the protein. It works by selectively saturating protons on the protein. This saturation is transferred via spin diffusion to a binding ligand, resulting in a decrease in the ligand's signal intensity. Non-binding molecules will show no effect.

-

Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and a mixture of fragments, including this compound (typically 100-500 µM), in a suitable deuterated buffer.

-

Acquire Control Spectrum: Record a standard 1D ¹H NMR spectrum of the sample.

-

Acquire 'Off-Resonance' Spectrum: Irradiate the sample at a frequency where no protein signals are present (e.g., -30 ppm). This serves as the reference spectrum where no saturation transfer occurs.

-

Acquire 'On-Resonance' Spectrum: Selectively irradiate a region of the spectrum where only protein aliphatic protons resonate (e.g., 0.5-1.0 ppm).

-

Calculate Difference Spectrum: Subtract the 'on-resonance' spectrum from the 'off-resonance' spectrum. Only the signals from ligands that have bound to the protein and received the saturation transfer will appear in the difference spectrum. The presence of signals corresponding to this compound confirms binding.

Protocol 3: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

SPR is a label-free, real-time technique used to measure binding kinetics and affinity.[15] It has become a primary screening tool due to its high throughput, low protein consumption, and ability to provide quantitative data on binding strength (K D).[20]

Methodology: Fragment Screening by SPR

Causality: This protocol is designed to rapidly screen fragments and eliminate non-specific binders. By immobilizing the target protein, one can observe the binding of various fragments as they flow over the sensor surface.

-

Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.

-

Fragment Preparation: Prepare a stock solution of this compound in a suitable running buffer containing a small percentage of a co-solvent like DMSO to ensure solubility.

-

Binding Analysis: Inject the fragment solution at a single, high concentration (e.g., 200 µM) over both the target and reference channels at a constant flow rate. The instrument measures the change in refractive index upon binding, which is proportional to the mass accumulating on the surface.

-

Data Processing: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. A clear, concentration-dependent response indicates a binding event.

-

Affinity Determination (Follow-up): For confirmed hits, perform a full kinetic analysis by injecting a series of different fragment concentrations (e.g., from 1 µM to 500 µM). The resulting sensorgrams are then fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d / k a).[21]

Case Study: SAR Evolution of Pyrazolyl-piperidine CCR5 Antagonists

The utility of the pyrazolyl-piperidine scaffold is exemplified in the development of potent antagonists for the human CCR5 receptor, a key co-receptor for HIV-1 entry.[22] In these studies, the 4-(pyrazolyl)piperidine moiety served as a rigid replacement for more flexible linkers found in earlier generations of antagonists.

The initial SAR studies revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring was crucial for activity.[22] This highlights the importance of the pyrazole as a hydrogen bond acceptor. Subsequent optimization efforts focused on modifying the substituent on the piperidine nitrogen. It was found that replacing a larger benzyl group with a smaller phenyl group led to a dramatic improvement in oral bioavailability, albeit with some reduction in potency.[22] This trade-off between potency and pharmacokinetic properties is a common theme in drug discovery.

Figure 4: Conceptual illustration of fragment evolution based on SAR.

Conclusion and Future Perspectives

The this compound core represents a quintessential fragment for modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and defined three-dimensional structure make it an exceptional starting point for FBDD campaigns. By leveraging powerful biophysical techniques like X-ray crystallography, NMR, and SPR, researchers can confidently identify and validate its binding to a target of interest.

The true value of this scaffold is realized during the hit-to-lead phase, where its well-defined derivatization vectors allow for systematic and rational exploration of structure-activity relationships. As demonstrated in the development of CCR5 antagonists and other programs, this fragment can serve as a robust anchor upon which to build high-affinity, selective, and bioavailable drug candidates. As the complexity of biological targets continues to increase, the strategic use of such well-characterized, privileged fragments will remain a cornerstone of efficient and successful therapeutic design.

References

- Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9.

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Retrieved from: [Link]

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Source not specified.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025). ResearchGate.

-

Peng, J. W. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available from: [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed, 21(11), 1677-1692. Available from: [Link]

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). Source not specified.

-

Applications of piperazine scaffold in drug design. (n.d.). ResearchGate. Available from: [Link]

-

de Kloe, G. E., et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(8), 2157-2164. Available from: [Link]

-

Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. Available from: [Link]

-

Hanna, R., & Lapid, S. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC - PubMed Central - NIH. Available from: [Link]

-

Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

-

Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. (2025). ResearchGate. Available from: [Link]

-

Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (2013). Connect Journals. Available from: [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC - NIH. Available from: [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C9H15N3). Retrieved from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. Available from: [Link]

- Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-83.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available from: [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Available from: [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source not specified.

- Themed collection Fragment-based drug discovery. (n.d.). Source not specified.

-

Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available from: [Link]

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565.

-

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. (n.d.). NIH. Available from: [Link]

-

PubChemLite. (n.d.). 1-methyl-4-(1h-pyrazol-4-yl)piperidine (C9H15N3). Retrieved from: [Link]

-

4-[(trimethyl-1H-pyrazol-4-yl)methyl]piperidine. (2025). Chemsrc. Available from: [Link]

-

PubChem. (n.d.). 4-[(1-methyl-4-nitro-1H-pyrazol-5-yl)oxy]piperidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Caillet-Saguy, C., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (n.d.). MDPI. Available from: [Link]

-

Fragment-based drug design (FBDD) approaches used to identify hits in... (n.d.). ResearchGate. Available from: [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers. Available from: [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. Available from: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. (n.d.). MDPI. Available from: [Link]

-

Fragment-based drug discovery: opportunities for organic synthesis. (2020). PMC - NIH. Available from: [Link]

-

Harper, T. (2020, November 9). X-ray Crystallography - Protein Structure. YouTube. Available from: [Link]

-

Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017). ResearchGate. Available from: [Link]

-

Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2. (n.d.). MDPI. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound hydrochloride (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1-methyl-4-(1h-pyrazol-4-yl)piperidine (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C9H15N3 | CID 50988986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]